![molecular formula C18H23FN4O3 B13091541 (E)-tert-Butyl (3-(2-fluorophenyl)-4-oxo-1,3,7-triazaspiro[4.5]decan-2-ylidene)carbamate](/img/structure/B13091541.png)
(E)-tert-Butyl (3-(2-fluorophenyl)-4-oxo-1,3,7-triazaspiro[4.5]decan-2-ylidene)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-tert-Butyl (3-(2-fluorophenyl)-4-oxo-1,3,7-triazaspiro[4.5]decan-2-ylidene)carbamate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of spiro compounds, which are characterized by a spiro-connected bicyclic system. The presence of a fluorophenyl group and a triazaspirodecane core makes it an interesting subject for research in medicinal chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-tert-Butyl (3-(2-fluorophenyl)-4-oxo-1,3,7-triazaspiro[4.5]decan-2-ylidene)carbamate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a diketone or a diester, under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with a nucleophile.
Carbamate Formation: The final step involves the formation of the carbamate group by reacting the intermediate with tert-butyl isocyanate under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-tert-Butyl (3-(2-fluorophenyl)-4-oxo-1,3,7-triazaspiro[4.5]decan-2-ylidene)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(E)-tert-Butyl (3-(2-fluorophenyl)-4-oxo-1,3,7-triazaspiro[4.5]decan-2-ylidene)carbamate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Material Science: Its unique structural features make it a candidate for the development of advanced materials with specific electronic or optical properties.
Biological Studies: The compound is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of (E)-tert-Butyl (3-(2-fluorophenyl)-4-oxo-1,3,7-triazaspiro[4.5]decan-2-ylidene)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains. The exact pathways and molecular targets involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spirocyclic Compounds: Other spirocyclic compounds with similar structural features, such as spirooxindoles and spirotetrahydroquinolines.
Fluorophenyl Derivatives: Compounds containing fluorophenyl groups, such as fluorobenzenes and fluorophenyl ketones.
Triazaspiro Compounds: Other triazaspiro compounds with different substituents or ring sizes.
Uniqueness
(E)-tert-Butyl (3-(2-fluorophenyl)-4-oxo-1,3,7-triazaspiro[4.5]decan-2-ylidene)carbamate stands out due to its combination of a spirocyclic core, a fluorophenyl group, and a triazaspirodecane structure. This unique combination imparts specific chemical and biological properties that make it valuable for various research and industrial applications.
Eigenschaften
Molekularformel |
C18H23FN4O3 |
|---|---|
Molekulargewicht |
362.4 g/mol |
IUPAC-Name |
tert-butyl N-[3-(2-fluorophenyl)-4-oxo-1,3,9-triazaspiro[4.5]dec-1-en-2-yl]carbamate |
InChI |
InChI=1S/C18H23FN4O3/c1-17(2,3)26-16(25)21-15-22-18(9-6-10-20-11-18)14(24)23(15)13-8-5-4-7-12(13)19/h4-5,7-8,20H,6,9-11H2,1-3H3,(H,21,22,25) |
InChI-Schlüssel |
ZKAUCBRMXHDMPN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=NC2(CCCNC2)C(=O)N1C3=CC=CC=C3F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


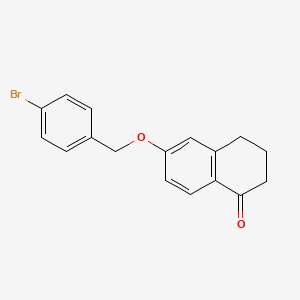
![4-(2-Chloro-6-(3-methoxyoxetan-3-yl)-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B13091470.png)
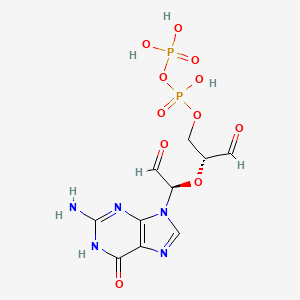
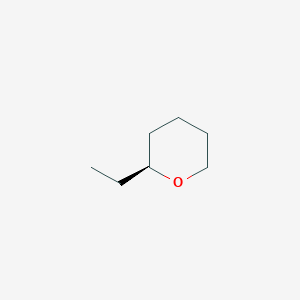
![2-Bromo-7-chloro-5-(difluoromethyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13091493.png)



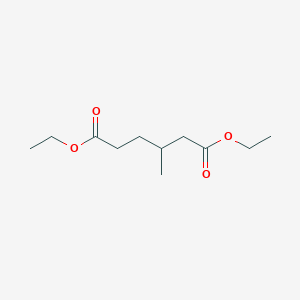
![7-(Ethylamino)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-ol](/img/structure/B13091509.png)
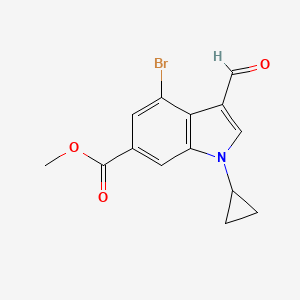
![4-[2-(Methylamino)ethoxy]phenol](/img/structure/B13091527.png)
![Thiadiazolo[5,4-d]pyrimidine-5,7-diamine](/img/structure/B13091531.png)

